molecular formula C9H17Cl2N3 B1390294 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride CAS No. 1185303-93-8

2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride

Cat. No. B1390294
M. Wt: 238.15 g/mol
InChI Key: LOSIYZFQRNMXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride, also known as 4-methyl-1-pyrazole-3-piperidine, is an organic compound with a molecular formula of C7H14Cl2N2. It is an important chemical intermediate in the synthesis of a variety of biologically active compounds, including pharmaceuticals, agrochemicals, and industrial chemicals.

Scientific Research Applications

2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride has a wide range of scientific research applications. It has been used as a starting material for the synthesis of various biologically active compounds, such as antifungal agents, anti-inflammatory agents, and anticancer agents. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals. In addition, this compound has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyrrolidines, piperazines, and imidazoles.

Mechanism Of Action

The mechanism of action of 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride is not well understood. However, it is believed that this compound acts as a proton donor, forming a transient intermediate that reacts with a variety of substrates. This reaction is believed to be responsible for the biological activity of this compound.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride are largely unknown. However, it has been reported to possess anti-inflammatory, antifungal, and anticancer activities. It has also been reported to have analgesic, anti-allergic, and anti-ulcerogenic activities.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride in laboratory experiments is its high reactivity. This compound is easily synthesized and can be used in a variety of reactions. However, it is important to note that this compound is toxic and should be handled with caution.

Future Directions

The potential future directions for the use of 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride include further research into its mechanism of action and its potential applications in the development of new pharmaceuticals, agrochemicals, and industrial chemicals. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic uses. Finally, further research into the synthesis of this compound could lead to improved yields and lower costs.

properties

IUPAC Name

2-(4-methyl-1H-pyrazol-5-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-7-6-11-12-9(7)8-4-2-3-5-10-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSIYZFQRNMXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride
Reactant of Route 2
2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride
Reactant of Route 3
2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride
Reactant of Route 4
2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride
Reactant of Route 5
2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride
Reactant of Route 6
2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride

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